molecular formula C18H15ClN4S B12054274 4-((2-Chloro-3-phenylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-88-8

4-((2-Chloro-3-phenylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12054274
CAS No.: 478255-88-8
M. Wt: 354.9 g/mol
InChI Key: DQRWTJDYYSGTIU-ULQIOQDBSA-N
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Description

4-((2-Chloro-3-phenylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes a chloro-phenylallylidene group, a tolyl group, and a triazole-thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-3-phenylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under controlled conditions.

    Introduction of the Chloro-phenylallylidene Group: This step involves the reaction of the triazole intermediate with a chloro-phenylallylidene reagent, often under basic conditions to facilitate the formation of the desired product.

    Attachment of the Tolyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-3-phenylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, triazole derivatives, including this compound, are studied for their potential biological activities. They may exhibit antimicrobial, antifungal, or anticancer properties, making them valuable in drug discovery and development.

Medicine

The compound’s potential medicinal applications are of significant interest. Researchers investigate its efficacy as a therapeutic agent for various diseases, including infections and cancer. Its ability to interact with specific biological targets makes it a promising candidate for further development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((2-Chloro-3-phenylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Bromo-3-phenylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((2-Chloro-3-phenylallylidene)amino)-3-(p-tolyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((2-Chloro-3-phenylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-one

Uniqueness

Compared to similar compounds, 4-((2-Chloro-3-phenylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione stands out due to its specific combination of functional groups. The presence of the chloro-phenylallylidene group and the tolyl group imparts unique reactivity and potential biological activity. These features make it a valuable compound for research and industrial applications.

Properties

CAS No.

478255-88-8

Molecular Formula

C18H15ClN4S

Molecular Weight

354.9 g/mol

IUPAC Name

4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15ClN4S/c1-13-6-5-9-15(10-13)17-21-22-18(24)23(17)20-12-16(19)11-14-7-3-2-4-8-14/h2-12H,1H3,(H,22,24)/b16-11-,20-12+

InChI Key

DQRWTJDYYSGTIU-ULQIOQDBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C(=C/C3=CC=CC=C3)/Cl

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC(=CC3=CC=CC=C3)Cl

Origin of Product

United States

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